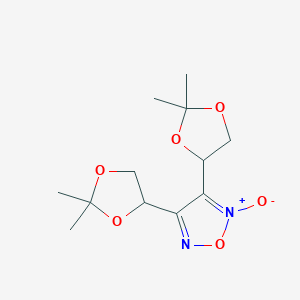
3,4-Bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2-oxido-1,2,5-oxadiazol-2-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2-oxido-1,2,5-oxadiazol-2-ium is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of dioxolane and oxadiazole rings, which contribute to its distinctive chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2-oxido-1,2,5-oxadiazol-2-ium typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2,2-dimethyl-1,3-dioxolane with appropriate reagents to form the desired oxadiazole ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3,4-Bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2-oxido-1,2,5-oxadiazol-2-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional functional groups, while reduction can produce simpler compounds with altered ring structures .
Scientific Research Applications
3,4-Bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2-oxido-1,2,5-oxadiazol-2-ium has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3,4-Bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2-oxido-1,2,5-oxadiazol-2-ium involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are ongoing to fully understand its mechanism .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1,3-dioxolane: Shares the dioxolane ring structure but lacks the oxadiazole component.
1,2,5-Oxadiazole: Contains the oxadiazole ring but does not have the dioxolane groups.
3,4-Dimethyl-1,2,5-oxadiazole: Similar oxadiazole structure with different substituents.
Uniqueness
3,4-Bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2-oxido-1,2,5-oxadiazol-2-ium is unique due to its combination of dioxolane and oxadiazole rings, which confer distinct chemical properties and reactivity. This dual-ring structure allows for versatile applications and interactions that are not observed in simpler compounds.
Properties
CAS No. |
90137-31-8 |
|---|---|
Molecular Formula |
C12H18N2O6 |
Molecular Weight |
286.28 g/mol |
IUPAC Name |
3,4-bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2-oxido-1,2,5-oxadiazol-2-ium |
InChI |
InChI=1S/C12H18N2O6/c1-11(2)16-5-7(18-11)9-10(14(15)20-13-9)8-6-17-12(3,4)19-8/h7-8H,5-6H2,1-4H3 |
InChI Key |
TYJWTGHTZRNIJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC(O1)C2=NO[N+](=C2C3COC(O3)(C)C)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(7-Bromobicyclo[3.2.0]hept-6-en-6-yl)(trimethyl)silane](/img/structure/B14356658.png)
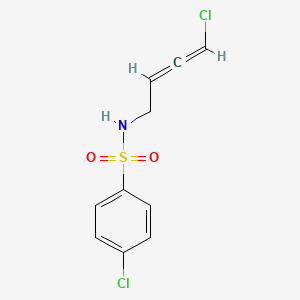
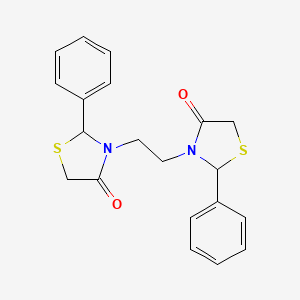
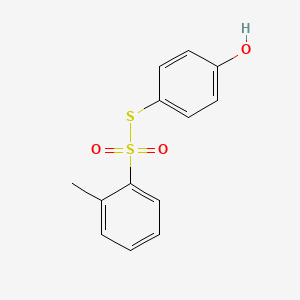

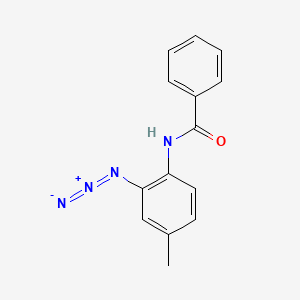
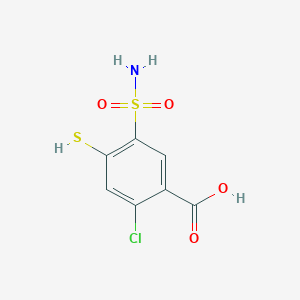
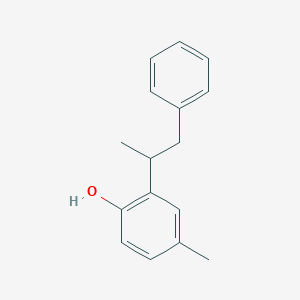

![[3-(2-Oxoethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]methyl acetate](/img/structure/B14356710.png)
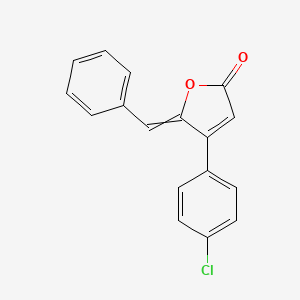
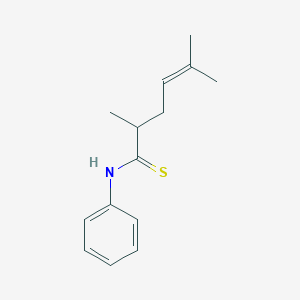
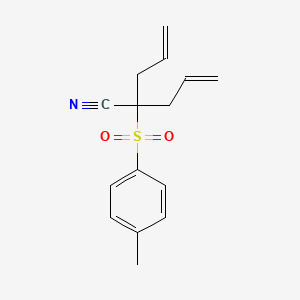
![5-Phenylpyrimido[4,5-b]quinoline-2,4(1H,3H)-dione](/img/structure/B14356746.png)
